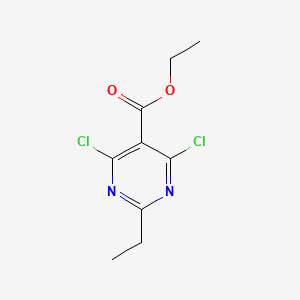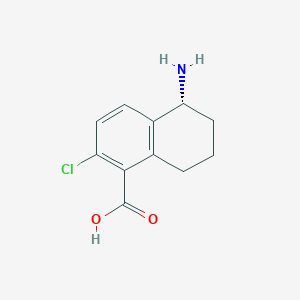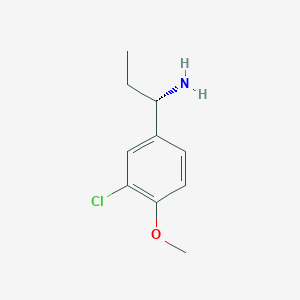
2-(tert-Butyl)-4-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-4-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl group and the vinyl group attached to the pyridine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-vinylpyridine typically involves the alkylation of 4-vinylpyridine with tert-butyl halides under basic conditions. One common method is the reaction of 4-vinylpyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency in the final product. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted pyridines
Substitution: Various functionalized pyridines
Applications De Recherche Scientifique
2-(tert-Butyl)-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-4-vinylpyridine depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate to metal centers, forming stable complexes. The tert-butyl and vinyl groups influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions.
Comparaison Avec Des Composés Similaires
2-(tert-Butyl)-4-vinylpyridine can be compared with other similar compounds such as:
4-Vinylpyridine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
2-(tert-Butyl)pyridine: Lacks the vinyl group, resulting in different reactivity and applications.
2-(tert-Butyl)-5-vinylpyridine: The vinyl group is positioned differently, leading to variations in chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-tert-butyl-4-ethenylpyridine |
InChI |
InChI=1S/C11H15N/c1-5-9-6-7-12-10(8-9)11(2,3)4/h5-8H,1H2,2-4H3 |
Clé InChI |
OTVQRQANEZGTRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=CC(=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


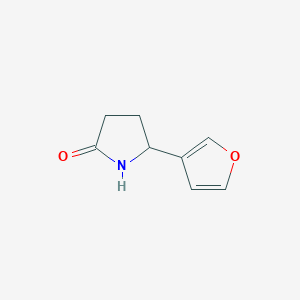
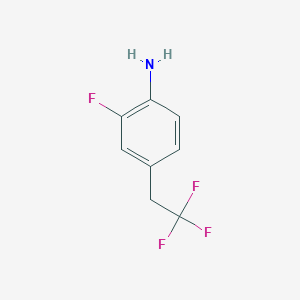
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
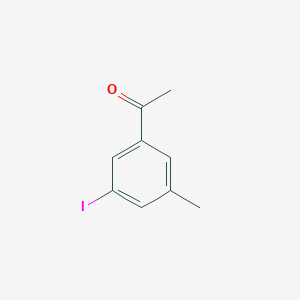
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)

![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)

